molecular formula C16H14ClN3O2S B2435659 2-((1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797127-84-4

2-((1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2435659
CAS No.: 1797127-84-4
M. Wt: 347.82
InChI Key: IKPYVHYHYKZJPJ-UHFFFAOYSA-N
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Description

2-((1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a piperidine ring, a thiophene ring, and a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various types of chemical reactions:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

2-((1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiophene and nicotinonitrile moieties can modulate the compound’s binding affinity and selectivity. These interactions can influence various biological pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to its combination of a piperidine ring, a thiophene ring, and a nicotinonitrile moiety. This unique structure provides it with distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S/c17-14-4-3-13(23-14)16(21)20-8-5-12(6-9-20)22-15-11(10-18)2-1-7-19-15/h1-4,7,12H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPYVHYHYKZJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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